Hydroquinine 4-methyl-2-quinolyl ether chemical properties
Hydroquinine 4-methyl-2-quinolyl ether chemical properties
An In-Depth Technical Guide to the Chemical Properties of Hydroquinidine 4-methyl-2-quinolyl ether
A Note to the Reader: Initial searches for "Hydroquinine 4-methyl-2-quinolyl ether" did not yield specific scientific literature or detailed chemical data. However, a closely related diastereomer, Hydroquinidine 4-methyl-2-quinolyl ether , is a commercially available chemical with documented properties.[1][2] Hydroquinine and hydroquinidine are stereoisomers, and while their physical and biological properties can differ, this technical guide on the available hydroquinidine analogue aims to provide valuable insights for researchers interested in this class of compounds. All data herein pertains to the hydroquinidine diastereomer.
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Hydroquinidine 4-methyl-2-quinolyl ether. Due to the absence of specific literature for its diastereomer, hydroquinine 4-methyl-2-quinolyl ether, this document focuses on the available data for the hydroquinidine derivative. The guide covers its chemical structure, physicochemical properties, a plausible synthetic route, and potential applications based on the known biological activities of related cinchona alkaloid derivatives. This document aims to serve as a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction
Cinchona alkaloids, a class of natural products that includes quinine, quinidine, cinchonine, and cinchonidine, have been pivotal in the history of medicine, primarily due to their antimalarial properties.[3][4][5] The chemical modification of these alkaloids has yielded a diverse array of derivatives with a broad spectrum of pharmacological activities, including antiarrhythmic, anticancer, and antimicrobial effects.[5][6][7] Hydroquinidine, a dihydro derivative of quinidine, presents a valuable chiral scaffold for the synthesis of novel chemical entities with therapeutic potential.[8][9] The etherification of the C9 hydroxyl group of hydroquinidine with various aromatic moieties, such as the 4-methyl-2-quinolyl group, can significantly influence its biological activity and physicochemical characteristics. This guide provides a detailed examination of the chemical properties of one such derivative, Hydroquinidine 4-methyl-2-quinolyl ether.
Chemical Structure and Identification
Hydroquinidine 4-methyl-2-quinolyl ether possesses a complex molecular architecture, integrating the hydroquinidine framework with a 4-methyl-2-quinolyl substituent through an ether linkage.
Caption: Chemical structure of Hydroquinidine 4-methyl-2-quinolyl ether.
Key Identifiers:
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IUPAC Name: (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy-(4-methylquinolin-2-yl) ether
Physicochemical Properties
The known physicochemical properties of Hydroquinidine 4-methyl-2-quinolyl ether are summarized in the following table.
| Property | Value | Source |
| Appearance | Solid (predicted) | - |
| Melting Point | 151-153 °C | [2] |
| Optical Activity | [α]²⁵/D −168°, c = 1 in ethanol | [2] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [10] (inferred from hydroquinidine) |
| Purity | 97% | [2] |
Synthesis
While a specific, documented synthetic procedure for Hydroquinidine 4-methyl-2-quinolyl ether is not readily found in peer-reviewed literature, a plausible route can be conceptualized based on the well-established Williamson ether synthesis. This method involves the reaction of the hydroquinidine alkoxide with a suitable 2-halo-4-methylquinoline.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of Hydroquinidine 4-methyl-2-quinolyl ether.
Hypothetical Experimental Protocol:
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Deprotonation of Hydroquinidine: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), hydroquinidine is dissolved in anhydrous dimethylformamide (DMF). The solution is cooled to 0 °C, and a strong base, such as sodium hydride (NaH), is added in portions. The reaction is allowed to warm to room temperature and stirred until hydrogen gas evolution ceases, signifying the formation of the hydroquinidine alkoxide. The use of a strong base and an aprotic solvent is critical for complete deprotonation while minimizing side reactions.
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Nucleophilic Substitution: A solution of 2-chloro-4-methylquinoline in anhydrous DMF is added dropwise to the freshly prepared alkoxide solution. The reaction mixture is then heated to a suitable temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) for the consumption of starting materials. In this step, the 2-chloro-4-methylquinoline acts as the electrophile for the nucleophilic attack by the alkoxide.
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Work-up and Purification: Upon completion, the reaction is cooled to ambient temperature and quenched by the careful addition of water. The product is then extracted into an organic solvent like ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield the pure Hydroquinidine 4-methyl-2-quinolyl ether.
Spectroscopic Data (Predicted)
Although specific spectroscopic data for Hydroquinidine 4-methyl-2-quinolyl ether are not available in the public domain, its expected spectral characteristics can be inferred from its molecular structure.
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¹H NMR: The spectrum is anticipated to be complex, exhibiting characteristic signals for the protons of both the hydroquinidine scaffold and the 4-methyl-2-quinolyl moiety. Key resonances would include those for the methoxy group on the quinoline ring of hydroquinidine, the ethyl group of the quinuclidine ring, and the methyl group on the second quinoline ring. The aromatic protons are expected to resonate in the downfield region of the spectrum.
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¹³C NMR: The spectrum should display a distinct signal for each of the 30 carbon atoms in the molecule. Carbons bonded to heteroatoms (nitrogen and oxygen) would be deshielded and appear at a lower field.
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Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 467.60 or 468.61, respectively. The fragmentation pattern would likely involve the cleavage of the ether bond and the fragmentation of the quinuclidine ring system.
Potential Biological Activities and Applications
While the biological activities of Hydroquinidine 4-methyl-2-quinolyl ether have not been specifically documented, potential applications can be extrapolated from the known pharmacology of structurally related compounds.
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Antiarrhythmic Potential: Hydroquinidine is recognized for its antiarrhythmic properties, functioning as a Class Ia antiarrhythmic agent.[7][9][11] The ether modification at the C9 position could modulate this activity, potentially leading to a compound with an enhanced therapeutic index.
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Antimalarial Prospects: Cinchona alkaloids are fundamental to antimalarial chemotherapy.[3][4] The development of new derivatives is a key strategy to combat drug-resistant strains of Plasmodium falciparum. The incorporation of the 4-methyl-2-quinolyl moiety may enhance the antimalarial efficacy of the parent compound.
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Anticancer and Antimicrobial Exploration: A number of quinoline and cinchona alkaloid derivatives have shown promising results as anticancer and antimicrobial agents.[5][6] This suggests that Hydroquinidine 4-methyl-2-quinolyl ether could be a valuable candidate for screening in these therapeutic areas.
Further empirical studies are required to delineate the specific biological activities and therapeutic potential of this compound.
Safety Information
According to supplier safety data, Hydroquinidine 4-methyl-2-quinolyl ether is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is imperative to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, when handling this chemical.[2]
Conclusion
Hydroquinidine 4-methyl-2-quinolyl ether is a synthetically derived cinchona alkaloid with a complex structure. Although specific experimental data for this compound are scarce, this technical guide has provided a thorough overview of its known chemical and physical properties, a plausible synthetic pathway, and an exploration of its potential applications in drug discovery. The information compiled herein is intended to be a foundational resource for researchers and scientists engaged in the study of cinchona alkaloid derivatives and the broader field of medicinal chemistry. Further research is essential to fully characterize this compound and unlock its therapeutic potential.
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